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Compound of Interest

Compound Name:
Methyl 6-aminohexanoate

hydrochloride

Cat. No.: B145788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and mass spectrometry (MS) spectral data for methyl 6-aminohexanoate hydrochloride
(C₇H₁₆ClNO₂). This document details experimental protocols for acquiring such data and

presents the information in a clear, structured format to support research and development

activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Both ¹H and ¹³C NMR provide valuable information about the chemical environment

of the hydrogen and carbon atoms, respectively, within methyl 6-aminohexanoate
hydrochloride.

¹H NMR Spectral Data
The ¹H NMR spectrum of methyl 6-aminohexanoate hydrochloride provides information on

the number of different types of protons and their neighboring environments. The chemical

shifts are influenced by the electron-withdrawing effects of the ester and the protonated amine

groups.

Table 1: ¹H NMR Spectral Data of Methyl 6-Aminohexanoate Hydrochloride
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.35 broad t 1H -NH₃⁺

3.57 s 3H -OCH₃

3.14 quartet 2H H-6

2.28 t 2H H-2

1.48 multiplet 4H H-3, H-5

1.23 multiplet 2H H-4

Note: The ¹H NMR data is based on a reported synthesis of methyl 6-aminohexanoate
hydrochloride and was recorded in DMSO-d₆.[1]

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Due to the lack of a publicly available ¹³C NMR spectrum for methyl 6-aminohexanoate
hydrochloride, the following data is a prediction based on the known spectrum of 6-

aminohexanoic acid and the expected influence of the methyl ester group.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 6-Aminohexanoate Hydrochloride

Chemical Shift (δ) ppm Assignment

173-175 C=O (Ester Carbonyl)

51-53 -OCH₃

39-41 C-6

33-35 C-2

27-29 C-5

25-27 C-3

24-26 C-4
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Disclaimer: This is a predicted spectrum. The actual chemical shifts may vary.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides information about the molecular weight and the fragmentation pattern of a

molecule, which aids in its identification and structural elucidation. The molecular weight of

methyl 6-aminohexanoate hydrochloride is 181.66 g/mol , and its exact mass is

181.0869564 Da.[2]

Predicted Mass Spectrometry Data
An exact mass spectrum for methyl 6-aminohexanoate hydrochloride is not readily available

in public databases. However, a plausible fragmentation pattern can be predicted based on the

known fragmentation of esters and amines. The molecular ion [M]⁺ would be the intact

molecule minus an electron. The base peak is often the most stable fragment.

Table 3: Predicted Mass Spectrometry Data (m/z) for Methyl 6-Aminohexanoate
Hydrochloride

m/z Predicted Fragment Ion

181 [C₇H₁₅NO₂]⁺ (Molecular Ion)

150 [M - OCH₃]⁺

122 [M - COOCH₃]⁺

102
[M - C₄H₈COOCH₃]⁺ (McLafferty

Rearrangement)

84 [C₅H₁₀N]⁺

59 [COOCH₃]⁺

30 [CH₄N]⁺

Experimental Protocols
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The following are generalized protocols for acquiring NMR and MS data for compounds like

methyl 6-aminohexanoate hydrochloride. Instrument parameters may need to be optimized

for specific equipment.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve 5-10 mg of methyl 6-aminohexanoate hydrochloride in approximately 0.6-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is completely dissolved to avoid peak broadening.

¹H NMR Acquisition:

Acquire the spectrum on a 300-500 MHz NMR spectrometer.

Use a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data with appropriate phasing and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire the spectrum on the same NMR spectrometer.

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets

for each unique carbon.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180

ppm).
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A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Process and reference the spectrum similarly to the ¹H NMR spectrum.

Mass Spectrometry Protocol (Electrospray Ionization -
ESI)

Sample Preparation:

Prepare a dilute solution of methyl 6-aminohexanoate hydrochloride (e.g., 1-10 µg/mL)

in a suitable solvent system, such as a mixture of methanol and water, often with a small

amount of formic acid to promote ionization.

Instrumentation and Analysis:

Introduce the sample into the ESI source of a mass spectrometer (e.g., a quadrupole,

time-of-flight, or ion trap analyzer).

Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.

Acquire a full scan mass spectrum to determine the molecular weight.

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by

selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations
Spectral Analysis Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a chemical

compound like methyl 6-aminohexanoate hydrochloride.
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Caption: Workflow for Spectral Analysis.

Predicted Mass Fragmentation Pathway
This diagram illustrates the predicted fragmentation pathway for methyl 6-aminohexanoate
hydrochloride in a mass spectrometer.
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Major Fragments
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Caption: Predicted Mass Fragmentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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